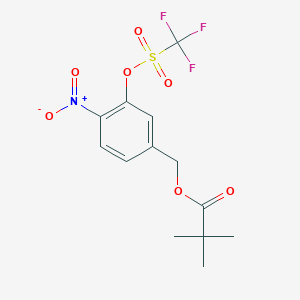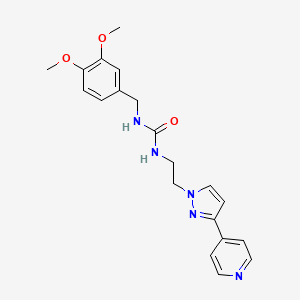
(R)-3-(tert-Butyldimethylsilyloxy) pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(tert-Butyldimethylsilyloxy) pyrrolidine is a chiral organosilicon compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyldimethylsilyloxy group at the third position. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form. The tert-butyldimethylsilyloxy group is known for its bulky nature, which can influence the reactivity and selectivity of the compound in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butyldimethylsilyloxy) pyrrolidine typically involves the protection of the hydroxyl group in a pyrrolidine derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The reaction can be represented as follows:
Pyrrolidine-OH+TBDMS-Cl→(R)-3-(tert-Butyldimethylsilyloxy) pyrrolidine
Industrial Production Methods
In an industrial setting, the production of ®-3-(tert-Butyldimethylsilyloxy) pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more controlled and sustainable synthesis compared to traditional batch processes .
化学反応の分析
Types of Reactions
®-3-(tert-Butyldimethylsilyloxy) pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The tert-butyldimethylsilyloxy group can be oxidized to form silanols or siloxanes.
Reduction: The pyrrolidine ring can be reduced under specific conditions to form different derivatives.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyldimethylsilyloxy group can yield silanols, while reduction of the pyrrolidine ring can produce various pyrrolidine derivatives.
科学的研究の応用
®-3-(tert-Butyldimethylsilyloxy) pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions at other sites.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-(tert-Butyldimethylsilyloxy) pyrrolidine involves the steric and electronic effects imparted by the tert-butyldimethylsilyloxy group. This bulky group can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.
類似化合物との比較
Similar Compounds
(S)-3-(tert-Butyldimethylsilyloxy) pyrrolidine: The enantiomer of the ®-form, which may exhibit different reactivity and selectivity.
3-(tert-Butyldimethylsilyloxy) pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
3-(tert-Butyldimethylsilyloxy) piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-3-(tert-Butyldimethylsilyloxy) pyrrolidine is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and reactivity compared to its (S)-enantiomer or racemic mixture. The presence of the tert-butyldimethylsilyloxy group also provides steric hindrance, influencing the compound’s behavior in various chemical reactions.
特性
IUPAC Name |
tert-butyl-dimethyl-[(3R)-pyrrolidin-3-yl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGKSBUCUJCRU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxopropyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2610827.png)





![1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one](/img/structure/B2610835.png)
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2610836.png)
![5-bromo-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}furan-2-carboxamide](/img/structure/B2610840.png)
![N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide](/img/structure/B2610841.png)


![N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B2610845.png)
